5-Bromo-1-cyclopropyl-3-iodo-1H-indole
Description
5-Bromo-1-cyclopropyl-3-iodo-1H-indole is a halogenated indole derivative featuring bromine at position 5, iodine at position 3, and a cyclopropyl group at the N1 position. The compound’s structure combines steric bulk (cyclopropyl) with halogen-mediated electronic effects, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-3-iodoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrIN/c12-7-1-4-11-9(5-7)10(13)6-14(11)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHUXWDBRICKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC(=C3)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves a multi-step process:
Starting Material: The synthesis begins with indole.
Bromination: Indole is reacted with dibromomethane to yield 5-bromo-1H-indole.
Iodination: The 5-bromo-1H-indole is then treated with sulfuric acid and sodium iodide to produce this compound.
Chemical Reactions Analysis
5-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents.
Scientific Research Applications
5-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other indole derivatives and heterocyclic compounds.
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key substituents and properties of related compounds
Key Observations:
- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., 3-chloropropyl in compound 3b ). This may reduce rotational freedom and influence crystal packing.
- Melting Points : Compounds with rigid substituents (e.g., triazole-ethyl in 9c ) or bulky groups (e.g., perfluoropropyl in compound 7 ) tend to form solids, while linear chains (e.g., 3b ) result in viscous liquids. The target compound’s cyclopropyl group may promote crystallinity, though direct data are lacking.
Spectroscopic and Reactivity Comparisons
- NMR Shifts :
- The cyclopropyl group’s ring current effects may deshield nearby protons, contrasting with the electron-withdrawing perfluoropropyl group in compound 7, which shifts CH3 protons to δ 3.87 .
- Iodine’s electronegativity may downfield-shift adjacent aromatic protons, as seen in compound 34’s aromatic signals (δ 7.38–7.95) .
- Reactivity :
Q & A
Q. What synthetic strategies are optimal for preparing 5-Bromo-1-cyclopropyl-3-iodo-1H-indole?
Methodological Answer:
- Key Steps :
- Core Indole Functionalization : Begin with bromination/iodination of the indole scaffold. For bromination, use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to ensure regioselectivity at the 5-position .
- Cyclopropane Introduction : Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. For cyclopropane substitution at N1, use cyclopropylboronic acid under Pd catalysis .
- Iodination at C3 : Utilize N-iodosuccinimide (NIS) in acetic acid at 50°C, ensuring minimal side reactions via TLC monitoring .
- Purification : Flash column chromatography (e.g., 70:30 hexane:ethyl acetate) followed by recrystallization in ethanol yields >95% purity .
Q. How to characterize the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Expect signals for cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). Bromine and iodine substituents deshield adjacent protons (e.g., C4-H at δ ~7.2 ppm) .
- 13C NMR : Cyclopropane carbons appear at δ 6–12 ppm; halogenated carbons (C5-Br, C3-I) show distinct shifts (δ 115–125 ppm) .
- Mass Spectrometry : HRMS (FAB or ESI+) confirms molecular ion peaks (e.g., m/z calculated for C₁₁H₈BrIN: 378.8693) .
Q. What solvents and catalysts are critical for its synthesis?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution, while PEG-400 improves Cu-catalyzed click chemistry efficiency .
- Catalysts :
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected coupling constants)?
Methodological Answer:
- Case Study : If 1H NMR shows unexpected splitting (e.g., C4-H doublet instead of singlet), perform 2D NMR (COSY, HSQC) to confirm coupling networks.
- Hypothesis Testing : Cross-validate with X-ray crystallography (e.g., CCDC data in ) or computational modeling (DFT) to verify substituent effects on electronic structure .
Q. How to optimize low yields (<30%) in cyclopropane substitution reactions?
Methodological Answer:
Q. What stability challenges arise under acidic/oxidizing conditions?
Methodological Answer:
- Instability Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
